
Derivatisierung der Hydroxylgruppe von 2-
Hydroxy-3-nitropyridin: Applikationshinweise

und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Hydroxy-3-nitropyridine

Cat. No.: B1220295 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Protokolle und Methoden zur Derivatisierung

der Hydroxylgruppe von 2-Hydroxy-3-nitropyridin. Der Schwerpunkt liegt auf der O-Alkylierung,

einer wichtigen chemischen Modifikation zur Herstellung von 2-Alkoxy-3-nitropyridin-Derivaten.

Diese Verbindungen dienen als wichtige Zwischenprodukte in der Synthese von

Pharmazeutika, insbesondere für die Entwicklung von Inhibitoren der PIM-1-Kinase, die eine

entscheidende Rolle in der Krebstherapie spielen.

Einleitung
2-Hydroxy-3-nitropyridin ist ein vielseitiges Molekül, das als Baustein in der organischen

Synthese dient.[1] Die Derivatisierung seiner Hydroxylgruppe ermöglicht die gezielte

Modifikation der Molekülstruktur, um dessen pharmakologische Eigenschaften zu optimieren.

Insbesondere die Umwandlung in Ether-Derivate (2-Alkoxy-3-nitropyridine) ist von großem

Interesse, da diese als potente Inhibitoren für verschiedene Kinasen, einschließlich der PIM-1-

Kinase, fungieren können.[2] Die PIM-1-Kinase ist an der Regulation von Zellzyklus, Apoptose

und Transkriptionsaktivierung beteiligt und wird in vielen Krebsarten überexprimiert.[1][3]
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Die gängigste Methode zur O-Alkylierung der Hydroxylgruppe von 2-Hydroxy-3-nitropyridin ist

die Williamson-Ethersynthese.[4] Diese Reaktion beinhaltet die Deprotonierung des Hydroxyls

mit einer Base, gefolgt von einer nukleophilen Substitution mit einem Alkylhalogenid.

Allgemeine Williamson-Ethersynthese
Das folgende Diagramm veranschaulicht den allgemeinen Arbeitsablauf der Williamson-

Ethersynthese zur Herstellung von 2-Alkoxy-3-nitropyridinen.

Schritt 1: Deprotonierung

Schritt 2: Alkylierung

Schritt 3: Aufarbeitung und Isolierung

Produkt

2-Hydroxy-3-nitropyridin
+ Base (z.B. NaH, K2CO3)

in aprotischem Lösungsmittel (z.B. DMF, Acetonitril)

Zugabe von Alkylhalogenid (R-X)
(z.B. CH3I, C2H5Br, Benzylbromid)

Reaktion bei Raumtemperatur oder erhöhter Temperatur

Alkoxid-Bildung

Wässrige Aufarbeitung
Extraktion mit organischem Lösungsmittel
Reinigung (z.B. Säulenchromatographie)

SN2-Reaktion

2-Alkoxy-3-nitropyridin-Derivat

Isolierung

Click to download full resolution via product page

Abbildung 1: Allgemeiner Arbeitsablauf der Williamson-Ethersynthese.
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Detailliertes experimentelles Protokoll: Synthese von 2-
Methoxy-3-nitropyridin
Dieses Protokoll beschreibt die Synthese von 2-Methoxy-3-nitropyridin, einem einfachen

Alkoxy-Derivat.

Materialien:

2-Hydroxy-3-nitropyridin

Natriumhydrid (NaH, 60 % in Mineralöl) oder Kaliumcarbonat (K₂CO₃)

Methyliodid (CH₃I) oder Dimethylsulfat ((CH₃)₂SO₄)

Wasserfreies Dimethylformamid (DMF) oder Acetonitril

Diethylether oder Ethylacetat

Gesättigte wässrige Ammoniumchlorid-Lösung

Wasser

Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Prozedur:

Deprotonierung: In einem trockenen Rundkolben unter Inertgasatmosphäre (z.B. Stickstoff

oder Argon) wird 2-Hydroxy-3-nitropyridin (1 Äquiv.) in wasserfreiem DMF gelöst. Unter

Rühren wird portionsweise Natriumhydrid (1.1 Äquiv.) oder Kaliumcarbonat (2-3 Äquiv.)

zugegeben. Die Mischung wird bei Raumtemperatur gerührt, bis die Gasentwicklung (im

Falle von NaH) aufhört, was die Bildung des Natrium- oder Kaliumalkoxids anzeigt.

Alkylierung: Zu der Alkoxid-Lösung wird langsam Methyliodid (1.2 Äquiv.) oder Dimethylsulfat

(1.2 Äquiv.) zugetropft. Die Reaktion wird bei Raumtemperatur für mehrere Stunden oder

über Nacht gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC)

überwacht werden.
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Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung vorsichtig mit

gesättigter wässriger Ammoniumchlorid-Lösung versetzt, um überschüssiges NaH zu

zersetzen. Anschließend wird Wasser zugegeben und die wässrige Phase mehrmals mit

Diethylether oder Ethylacetat extrahiert.

Isolierung und Reinigung: Die vereinigten organischen Phasen werden mit Wasser und

gesättigter Kochsalzlösung gewaschen, über Magnesiumsulfat oder Natriumsulfat getrocknet

und das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird mittels

Säulenchromatographie auf Kieselgel gereinigt, um das reine 2-Methoxy-3-nitropyridin zu

erhalten.

Charakterisierung: Das Produkt kann durch NMR-Spektroskopie (¹H-NMR, ¹³C-NMR) und

Massenspektrometrie charakterisiert werden.

Quantitative Daten
Die folgende Tabelle fasst repräsentative quantitative Daten für die O-Alkylierung von 2-

Hydroxy-3-nitropyridin-Analoga zusammen, da spezifische Daten für die direkte Alkylierung von

2-Hydroxy-3-nitropyridin in der Literatur spärlich sind. Diese Daten dienen als Richtwerte für die

Optimierung der Reaktionsbedingungen.

Alkylieru
ngsmittel

Base
Lösungs
mittel

Temperat
ur (°C)

Reaktion
szeit (h)

Ausbeute
(%)

Referenz

Methyliodid KOH ohne
Raumtemp

.
12-24 >90 [5]

Dimethylsu

lfat
Na₂CO₃ ohne 80-90 2 >95 [6]

Verschiede

ne

Alkylbromi

de

K₂CO₃ DMF 100-110 k.A. Gut [7]

(R)-1-(2-

Brompheny

l)ethanol

k.A. k.A. k.A. k.A. 65 [8]
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Anwendung in der Arzneimittelentwicklung: PIM-1-
Kinase-Inhibitoren
2-Alkoxy-3-nitropyridin-Derivate wurden als potente Inhibitoren der PIM-1-Kinase identifiziert.[2]

Die PIM-1-Kinase ist ein vielversprechendes Ziel für die Krebstherapie, da sie an Signalwegen

beteiligt ist, die das Zellüberleben und die Proliferation von Krebszellen fördern.

PIM-1-Kinase-Signalweg
Die PIM-1-Kinase ist eine Serin/Threonin-Kinase, die durch verschiedene Zytokine und

Wachstumsfaktoren über den JAK/STAT-Signalweg aktiviert wird.[1] Einmal aktiviert,

phosphoryliert PIM-1 eine Reihe von Substraten, die an der Regulation des Zellzyklus und der

Apoptose beteiligt sind. Die Hemmung der PIM-1-Kinase durch 2-Alkoxy-3-nitropyridin-Derivate

kann zur Induktion der Apoptose in Krebszellen führen.

Abbildung 2: Vereinfachter PIM-1-Kinase-Signalweg und dessen Inhibition.

Logischer Arbeitsablauf in der Arzneimittelentwicklung
Der Prozess der Entwicklung von PIM-1-Kinase-Inhibitoren auf Basis von 2-Alkoxy-3-

nitropyridin-Derivaten folgt einem strukturierten Arbeitsablauf.
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Abbildung 3: Arbeitsablauf der Arzneimittelentwicklung für PIM-1-Inhibitoren.

Zusammenfassung
Die Derivatisierung der Hydroxylgruppe von 2-Hydroxy-3-nitropyridin mittels Williamson-

Ethersynthese ist eine effektive Methode zur Herstellung einer Vielzahl von 2-Alkoxy-3-

nitropyridin-Derivaten. Diese Verbindungen sind wertvolle Zwischenprodukte für die
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Entwicklung von niedermolekularen Inhibitoren, insbesondere für die PIM-1-Kinase, einem

wichtigen Ziel in der Krebstherapie. Die hier vorgestellten Protokolle und Arbeitsabläufe bieten

eine solide Grundlage für Forscher und Entwickler in der pharmazeutischen Chemie.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PIM1 - Wikipedia [en.wikipedia.org]

2. researchgate.net [researchgate.net]

3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

4. masterorganicchemistry.com [masterorganicchemistry.com]

5. nopr.niscpr.res.in [nopr.niscpr.res.in]

6. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google
Patents [patents.google.com]

7. cactus.utahtech.edu [cactus.utahtech.edu]

8. Synergistic roles for Pim-1 and c-Myc in STAT3-mediated cell cycle progression and
antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Derivatisierung der Hydroxylgruppe von 2-Hydroxy-3-
nitropyridin: Applikationshinweise und Protokolle]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1220295#derivatization-of-the-hydroxyl-
group-of-2-hydroxy-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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